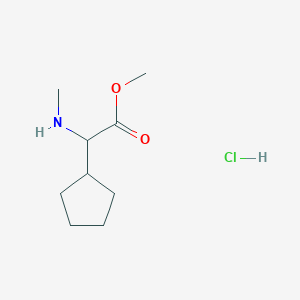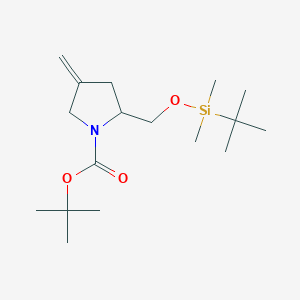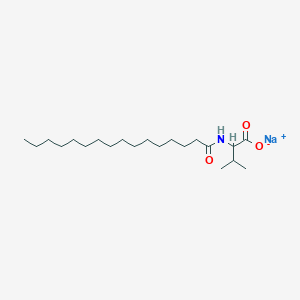
2,2'-Dioctyldiphenylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dioctyldiphenylamine: is an organic compound with the molecular formula C28H43N . It is a substituted aniline, characterized by the presence of two octyl groups attached to the diphenylamine structure. This compound is known for its applications as an antioxidant, stabilizer, and catalyst in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dioctyldiphenylamine typically involves the alkylation of diphenylamine with octanol. The reaction is catalyzed by an alkylation catalyst, such as sulfuric acid or other strong acids. The process can be summarized as follows :
Alkylation Reaction: Diphenylamine is reacted with octanol in the presence of a catalyst at elevated temperatures (140-160°C). This results in the formation of 2,2’-Dioctyldiphenylamine.
Decatalyzing: After the reaction, the mixture is cooled, and a decatalyzing agent is added to remove the catalyst residues.
Distillation and Purification: The reaction mixture is distilled to separate the desired product from impurities. The fractions at the target boiling point are collected to obtain high-purity 2,2’-Dioctyldiphenylamine.
Industrial Production Methods
In industrial settings, the production of 2,2’-Dioctyldiphenylamine follows similar steps but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Dioctyldiphenylamine undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form corresponding oxidized products.
Reduction: It can be reduced under specific conditions to form reduced derivatives.
Substitution: It can undergo substitution reactions where the octyl groups or the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
2,2’-Dioctyldiphenylamine has a wide range of applications in scientific research and industry:
Mécanisme D'action
The mechanism of action of 2,2’-Dioctyldiphenylamine primarily involves its antioxidant properties. It acts by scavenging free radicals and preventing oxidative damage to materials and biological systems. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting the integrity of the materials or biological samples .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties but without the octyl groups.
Octylated Diphenylamines: Other derivatives with varying numbers of octyl groups attached to the diphenylamine structure.
Uniqueness
2,2’-Dioctyldiphenylamine is unique due to its specific structure, which provides enhanced antioxidant properties compared to its parent compound, diphenylamine. The presence of two octyl groups increases its solubility in non-polar solvents and enhances its stability under various conditions .
Propriétés
Numéro CAS |
52033-45-1 |
|---|---|
Formule moléculaire |
C28H43N |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
2-octyl-N-(2-octylphenyl)aniline |
InChI |
InChI=1S/C28H43N/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)29-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24,29H,3-14,19-20H2,1-2H3 |
Clé InChI |
FOUNRKRNEDRUPL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxybenzyl)sulfanyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B12279347.png)





![1-[(Benzyloxy)methyl]cyclopropan-1-ol](/img/structure/B12279397.png)
![10-(Propan-2-yl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B12279405.png)
![6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;tetrafluoroborate](/img/structure/B12279408.png)
![1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid](/img/structure/B12279415.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methoxy-1,3-benzothiazole](/img/structure/B12279422.png)
![Methyl 3-methyl-1H-pyrazolo[4,3-B]pyridine-5-carboxylate](/img/structure/B12279435.png)


